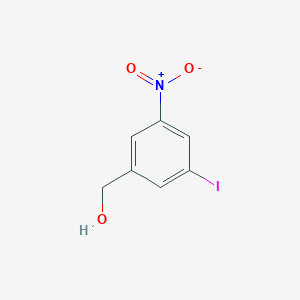

(3-Iodo-5-nitrophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

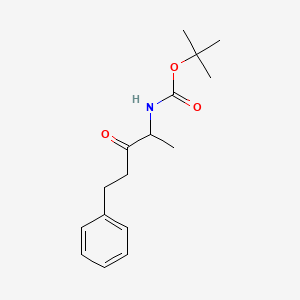

“(3-Iodo-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .

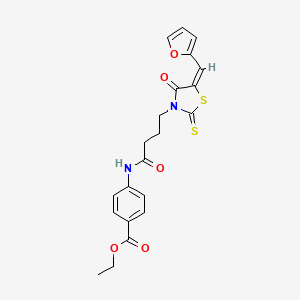

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 279.03 and is typically stored in a dark, dry place at temperatures between 2-8°C .Scientific Research Applications

Photoreaction Studies

- Solid-State Photoreaction : A study by Meng et al. (1994) investigated the solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole. They found that this reaction yields nitrophenyl-(bis-3-indolyl)methane and nitrophenyl-(3-indolyl)methanol, suggesting applications in studying photochemical reactions in crystalline states Meng et al., 1994.

Reaction Mechanism Research

Study of Methanol Photorelease : Il'ichev et al. (2004) examined the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and related compounds, shedding light on reaction pathways and intermediates in these types of chemical processes Il'ichev et al., 2004.

Chemoselective Reductive Coupling : Research by Khurana and Ray (1996) involved chemoselective reductive coupling of nitroarenes using magnesium in methanol, demonstrating a potential pathway for reactions involving (3-Iodo-5-nitrophenyl)methanol Khurana & Ray, 1996.

Applications in Organic Synthesis

Synthesis of Complex Molecules : A study by Ruo-qi (2008) demonstrated the synthesis of a complex molecule using methanol as a solvent, which could potentially involve this compound in similar synthetic routes Li Ruo-qi, 2008.

Dual Recycling Strategy for Oxidation : Dohi et al. (2012) developed a dual recycling strategy for selective oxidation of alcohols to aldehydes and ketones using a hypervalent iodine reagent, a process that could be relevant to the handling or synthesis of this compound Dohi et al., 2012.

Catalysis of Transesterification : Research by Ishihara et al. (2008) on zwitterionic salts as organocatalysts for transesterification in the presence of methanol may have implications for reactions involving this compound Ishihara et al., 2008.

Biochemical Applications

Electron Transport System Activity : Blenkinsopp and Lock (1990) studied the electron transport system (ETS) activity in river biofilms using a compound structurally related to this compound, suggesting potential applications in environmental biochemistry Blenkinsopp & Lock, 1990.

Lipid Dynamics Study : Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, which could be relevant to studies involving this compound in biological membranes Nguyen et al., 2019.

Chemical Tracking in Forensic Science : Suzuki (2013) developed a field kit for chemical tracking using a compound similar to this compound, indicating potential forensic applications Suzuki, 2013.

Safety and Hazards

Properties

IUPAC Name |

(3-iodo-5-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEGCABWCVSZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)

![1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2579477.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)

![7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)

![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)